BETd-260
Description
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXANFBIRSYHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BETd-260
Introduction
BETd-260 (also known as ZBC260) is a highly potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-Myc.[1][3] Given their central role in oncogenesis, BET proteins have emerged as significant targets for cancer therapy.[3]
Unlike traditional small-molecule inhibitors that merely block the function of a target protein, this compound operates as a Proteolysis Targeting Chimera (PROTAC). This advanced therapeutic modality eliminates target proteins from the cell entirely, offering a more profound and durable biological effect. This guide provides a detailed examination of the molecular mechanism, cellular effects, and preclinical efficacy of this compound.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to BET proteins, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[4] Its mechanism of action is to induce the selective degradation of BET proteins through the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).
The process unfolds in a catalytic manner:
-
Ternary Complex Formation: this compound simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRBN E3 ligase, forming a ternary complex.[1]
-
Ubiquitination: Within this complex, the E3 ligase tags the BET protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
-
Recycling: After degradation of the target protein, this compound is released and can bind to another BET protein, enabling it to act catalytically at very low concentrations.[1]
This degradation-based approach is fundamentally different from inhibition and can overcome resistance mechanisms associated with inhibitor-based therapies.[5]
Downstream Cellular Effects and Signaling Pathways
The this compound-mediated degradation of BRD2, BRD3, and BRD4 proteins initiates a cascade of downstream events, culminating in potent anti-cancer activity across various malignancies, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), osteosarcoma, glioma, and triple-negative breast cancer.[5][6][7][8]
1. Transcriptional Reprogramming: The most immediate consequence of BET protein removal is the downregulation of key oncogenes and survival-related genes. A primary target is the c-Myc oncogene, a master regulator of cell proliferation and metabolism, whose expression is highly dependent on BRD4.[2][6] this compound treatment leads to a strong and sustained downregulation of c-Myc protein.[2]
2. Induction of Apoptosis via the Intrinsic Pathway: this compound is a robust inducer of apoptosis.[4][6] This is achieved by reciprocally modulating the expression of critical apoptosis-regulating genes.[2][6]
-
Suppression of Anti-Apoptotic Proteins: It downregulates the expression of Mcl-1, Bcl-2, Bcl-xL, and the X-linked inhibitor of apoptosis (XIAP).[6][7]
-
Upregulation of Pro-Apoptotic Proteins: It increases the expression of pro-apoptotic proteins such as Bad and Noxa.[6][7]
This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane integrity, leading to the activation of the intrinsic caspase cascade (Caspase-9 and Caspase-3) and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6]
3. Other Anti-Tumor Mechanisms:
-
Wnt/β-catenin Pathway Repression: In glioma cells, this compound has been shown to suppress tumor growth and stem cell-like properties by inhibiting the Wnt/β-catenin signaling pathway.[5]
-
Immunogenic Cell Death (ICD): In colorectal cancer models, BET degradation transcriptionally activates Death Receptor 5 (DR5), which triggers ICD. This mechanism can sensitize tumors to immune checkpoint blockade therapies.[3]
-
Suppression of Cancer Stemness: In triple-negative breast cancer, this compound reduces the population of cancer stem cells (CSCs) by downregulating stemness-associated and inflammatory genes.[8]
Quantitative Efficacy Data
This compound demonstrates exceptional potency in both in vitro and in vivo models, often orders of magnitude greater than corresponding BET inhibitors.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency | Citation(s) |
|---|---|---|---|---|---|
| RS4;11 | Acute Leukemia | Degradation | BRD4 Degradation | 30 pM | [1][4] |
| Cell Growth | IC50 | 51 pM | [1][4] | ||
| MOLM-13 | Acute Leukemia | Cell Growth | IC50 | 2.2 nM | [2][4] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | EC50 | 0.25 nM | [9] |
| BEL-7402 | Hepatocellular Carcinoma | Cell Viability | EC50 | 0.22 nM | [9] |
| MNNG/HOS | Osteosarcoma | Degradation | BRD3/4 Degradation | 3 nM (24h) | [7] |
| U87 | Glioma | Cell Viability | IC50 | ~10 nM (72h) | [5] |
| U251 | Glioma | Cell Viability | IC50 | ~10 nM (72h) |[5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Citation(s) |
|---|---|---|---|---|
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., q.o.d. x 3 weeks | >90% tumor regression; No toxicity or body weight loss. | [4] |
| 5 mg/kg, i.v., single dose | Sustained degradation of BRD2/3/4 for >24h; PARP cleavage. | [1][4] | ||
| HepG2 / BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Significant suppression of BRD2/3/4 at 24h in tumor tissue. | [6] |
| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., single dose | Depletion of BRD2/3/4 from 1h to >24h; Massive apoptosis. |[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
1. Cell Viability and Growth Assays
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 10,000–20,000 cells/well.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours or 4 days).
-
Cell viability is assessed using colorimetric assays such as CCK-8 or WST-8, which measure metabolic activity (specifically, lactate dehydrogenase activity).[4][9]
-
Absorbance is read at 450 nm using a microplate reader.
-
IC50/EC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound.[9]
-
2. Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins (e.g., BRD2/3/4, c-Myc, cleaved PARP) following treatment.
-
Methodology:
-
Cells or homogenized tumor tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control like Actin or Tubulin is used to normalize the data.[6][11]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with this compound for a specified time (e.g., 48 hours).
-
Both floating and adherent cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Samples are analyzed by flow cytometry (FACS). Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.[6]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: 5 x 10^6 cancer cells (e.g., RS4;11) are mixed with Matrigel and injected subcutaneously into immunodeficient mice (e.g., SCID mice).[1]
-
Treatment: When tumors reach a specified volume (e.g., ~100 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered via a specified route (e.g., intravenous injection) and schedule.[1]
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: For mechanism studies, tumors are harvested at various time points after drug administration. The tissue is then processed for analysis by western blotting or immunohistochemistry (IHC) to assess target degradation (BRDs) and downstream effects (cleaved PARP, Ki67).[6][10]
-
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
BETd-260: A Technical Guide to a Potent PROTAC BET Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260, also known as ZBC260, is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones, BET proteins are pivotal in the expression of key oncogenes such as c-MYC.[1][3] The targeted degradation of these proteins presents a promising therapeutic strategy for various malignancies, including leukemia, hepatocellular carcinoma (HCC), and triple-negative breast cancer.[1][3][4]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] This dual-binding capability allows this compound to act as a molecular bridge, bringing the BET proteins into close proximity with the E3 ligase complex. This induced proximity facilitates the ubiquitination of the BET proteins, marking them for degradation by the proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.
References
The Discovery and Synthesis of BETd-260 (ZBC260): A Technical Guide
Abstract
BETd-260, also known as ZBC260, is a highly potent and efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that regulate gene transcription and are implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Design Rationale
This compound was developed based on the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] This heterobifunctional molecule is composed of three key components:
-
A BET inhibitor moiety: An azacarbazole-based ligand that binds to the bromodomains of BET proteins.[3]
-
An E3 ubiquitin ligase ligand: A thalidomide analog that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4]
-
A flexible linker: An optimized chemical linker that tethers the BET inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex between the BET protein and the CRBN E3 ligase.
The design of this compound involved extensive optimization of the linker region to achieve potent degradation of BET proteins at picomolar concentrations.[1][3]
Synthesis of this compound (ZBC260)
The synthesis of this compound is a multi-step process involving the preparation of the BET inhibitor and the E3 ligase ligand, followed by their conjugation via the linker. While the full detailed synthesis is proprietary, the key steps outlined in the literature involve the coupling of a key azacarbazole intermediate with a thalidomide-derived linker.[1] The synthesis of a precursor, compound 9, is detailed in the primary literature, providing insight into the synthetic strategy.[5][6]
Mechanism of Action
This compound functions by inducing the selective degradation of BET proteins. The process can be summarized as follows:
-
Ternary Complex Formation: this compound simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BET protein, tagging it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Action: this compound is released and can induce the degradation of multiple BET protein molecules, acting in a catalytic manner.
This degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis in cancer cells.[4][7]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound across various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| RS4;11 | Acute Leukemia | 0.051 | [1][4] |
| MOLM-13 | Acute Leukemia | 2.2 | [4][7] |
| MV4;11 | Acute Myeloid Leukemia | 0.36 | [7] |
| SUM149 | Triple-Negative Breast Cancer | 1.56 | [3] |
| SUM159 | Triple-Negative Breast Cancer | 12.5 | [3] |
| HepG2 | Hepatocellular Carcinoma | Low nM | [6] |
| BEL-7402 | Hepatocellular Carcinoma | Low nM | [6] |
| MNNG/HOS | Osteosarcoma | 1.8 | [8] |
| Saos-2 | Osteosarcoma | 1.1 | [8] |
Table 2: In Vitro Protein Degradation
| Cell Line | Protein | Degradation Concentration | Time | Reference(s) |
| RS4;11 | BRD4 | As low as 30 pM | 24 hours | [1][4] |
| RS4;11 | BRD2/3/4 | 30-100 pM | 24 hours | [3] |
| HepG2 | BRD2/3/4 | 10-100 nM | 24 hours | [9] |
| MNNG/HOS | BRD2/3/4 | 3 nM | 24 hours | [10] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| RS4;11 | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression | [1][4] |
| MNNG/HOS | 5 mg/kg, i.v., three times a week for 3 weeks | ~94% tumor growth inhibition | [11] |
| HepG2 | 5 mg/kg, i.v., single dose | Significant degradation of BET proteins | [12] |
| BEL-7402 | 5 mg/kg, i.v., single dose | Significant degradation of BET proteins | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.[4]
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Reagent Addition: Add WST-8 (or MTT) reagent to each well according to the manufacturer's instructions.[3][4]
-
Incubation with Reagent: Incubate the plates for at least 1 hour at 37°C.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 values using non-linear regression analysis.
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of BET proteins following treatment with this compound.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time points (e.g., 1 to 24 hours).[9][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID mice).[6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[5]
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound intravenously at the specified dose and schedule (e.g., 5 mg/kg, every other day for 3 weeks).[1][4]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[1]
-
Pharmacodynamic Analysis: For mechanism of action studies, a single dose of this compound can be administered, and tumors can be harvested at different time points to assess protein degradation by Western blot or immunohistochemistry.[5][11]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound (ZBC260) is a pioneering PROTAC that demonstrates exceptional potency in degrading BET proteins, leading to significant antitumor activity in preclinical models of leukemia, breast cancer, hepatocellular carcinoma, and osteosarcoma.[3][6][8][16] Its ability to induce rapid and durable tumor regression at low doses highlights the therapeutic potential of targeted protein degradation.[1][17] Further investigation and clinical development of this compound and similar BET degraders are warranted for the treatment of various human cancers.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cancer-research-network.com [cancer-research-network.com]
Role of BETd-260 in down-regulating c-Myc.
An In-depth Technical Guide on the Role of BETd-260 in the Down-regulation of c-Myc
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Myc proto-oncogene is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a high-value therapeutic target.[1][2] However, its "undruggable" nature has posed significant challenges for direct inhibition.[3][4] An effective alternative strategy is to target the regulatory mechanisms that control its expression. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have been identified as critical co-activators for MYC gene transcription.[1][2] this compound is a highly potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of BET proteins, thereby offering a powerful mechanism to suppress c-Myc expression and inhibit cancer cell proliferation.[5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The this compound PROTAC: Mechanism of Action
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate BET proteins (BRD2, BRD3, and BRD4).[5][7] It consists of three key components:
-
A ligand that binds to the bromodomains of BET proteins.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker that connects these two ligands.
By simultaneously binding to a BET protein and CRBN, this compound forms a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the BET protein, marking it for recognition and degradation by the 26S proteasome.[8][9] Unlike small-molecule inhibitors (e.g., JQ1) which only block the bromodomain's function, this compound removes the entire protein scaffold, preventing both its bromodomain-dependent and -independent functions and leading to a more profound and durable biological response.[5][10]
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ubiquitin-Proteasome System in BETd-260 Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. The document details the critical role of the ubiquitin-proteasome system (UPS) in this process, presents quantitative data on the efficacy of this compound, outlines key experimental protocols, and includes visualizations of the core biological and experimental workflows.
Introduction: Targeting BET Proteins with PROTAC Technology
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] By binding to acetylated lysine residues on histones, they help recruit the transcriptional machinery to specific gene promoters and enhancers.[2] Overexpression and aberrant activity of BET proteins are implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[1][2]
While small-molecule inhibitors like JQ1 can block the function of BET proteins, the development of Proteolysis Targeting Chimeras (PROTACs) represents a novel and powerful therapeutic strategy.[3][4] PROTACs are heterobifunctional molecules designed to eliminate target proteins rather than just inhibiting them.[5] this compound is a highly potent PROTAC that induces the degradation of BET proteins by hijacking the cell's own protein disposal machinery: the ubiquitin-proteasome system.[2][6]
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, maintaining protein homeostasis and controlling levels of regulatory proteins.[7][8] This process involves a sequential cascade of enzymatic reactions mediated by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[7][8][9]
This compound is designed to exploit this endogenous system. It consists of three key components:
-
A ligand that binds to the bromodomains of BET proteins.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][6]
-
A flexible linker that connects these two ligands.[2]
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to a BET protein (e.g., BRD4) and the CRBN E3 ligase, forming a ternary this compound-BET-CRBN complex.[10] This induced proximity is the critical first step in the degradation process.
-
Ubiquitination: Once the BET protein is brought close to the E3 ligase, the E2 enzyme associated with the ligase transfers ubiquitin molecules to lysine residues on the surface of the BET protein.[7] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[7][8]
-
Proteasomal Degradation: The polyubiquitinated BET protein is recognized by the 26S proteasome.[7] The proteasome then unfolds and degrades the targeted BET protein into small peptides, while the ubiquitin molecules are recycled.[7] this compound, having catalyzed the event, is then released to target another BET protein molecule.
This catalytic mode of action allows a single molecule of this compound to induce the degradation of multiple target protein molecules, contributing to its high potency at very low concentrations.[3]
Quantitative Data on this compound Efficacy
This compound has demonstrated exceptional potency in degrading BET proteins and inhibiting the growth of various cancer cell lines, often at picomolar to low nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Finding | Citation(s) |
|---|---|---|---|---|---|
| RS4;11 | Acute Leukemia | IC₅₀ (Cell Growth) | 51 pM | Potent inhibition of cell growth. | [1][2][11] |
| Degradation | 30-100 pM | Capable of inducing BRD2, BRD3, and BRD4 degradation. | [1][2][11] | ||
| MOLM-13 | Acute Leukemia | IC₅₀ (Cell Growth) | 2.2 nM | Effective growth inhibition. | [1][12] |
| MNNG/HOS | Osteosarcoma | Degradation | 3 nM (24h) | Completely depleted BRD3 and BRD4, largely suppressed BRD2. | [13] |
| Degradation Time | < 1 hour (at 30 nM) | Maximum degradation effect achieved rapidly and sustained for 24 hours. | [13] | ||
| HepG2 | Hepatocellular Carcinoma | Degradation | 10-100 nM (24h) | Almost complete deletion of BRD2, BRD3, and BRD4. | [14] |
| Various TNBC | Triple-Negative Breast Cancer | Potency vs. BETd-246 | 2-7 times more potent | Optimized structure leads to superior growth inhibition. |[15] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Key Result | Citation(s) |
|---|---|---|---|---|
| RS4;11 | Acute Leukemia | 5 mg/kg, IV, 3x/week for 3 weeks | >90% tumor regression with no signs of toxicity. | [1][2][11] |
| Single 5 mg/kg dose | Profound degradation of BET proteins in tumor tissue lasting >24 hours. | [2][11] | ||
| MNNG/HOS | Osteosarcoma | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% tumor growth inhibition; durable effect observed. | [16] |
| | | Single 5 mg/kg dose | Depletion of BET proteins in tumor tissue started at 1 hour and lasted >24 hours. |[16] |
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Caption: Mechanism of BET protein degradation induced by this compound.
Caption: Experimental workflow for Western Blotting analysis.
Caption: Workflow for Co-Immunoprecipitation of the ternary complex.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments used to characterize the action of this compound. Specific details may require optimization based on the cell line and reagents used.
This protocol is used to quantify the reduction in BET protein levels following treatment with this compound.
-
Cell Treatment and Lysis:
-
Plate cells (e.g., MNNG/HOS, HepG2) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100 nM) or a time course (e.g., 0, 1, 4, 12, 24 hours) with a fixed concentration (e.g., 30 nM).[3][13]
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[17]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration. Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., Tubulin, Actin) overnight at 4°C.[3][13]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
This protocol is used to confirm the formation of the this compound-induced ternary complex (BET-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 100 nM) and appropriate controls (e.g., vehicle, negative control compound) for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.
-
To prevent degradation during the experiment, cells can be pre-treated with a proteasome inhibitor like MG-132.[13]
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose/magnetic beads for 30-60 minutes to reduce non-specific binding.[17]
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-BRD4) overnight at 4°C with gentle rotation.[17]
-
Add fresh Protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.[17]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[17]
-
Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blotting as described in Protocol 1.
-
Probe separate blots with antibodies against the expected interacting partners: one for the E3 ligase (anti-CRBN) and one to confirm the bait protein was pulled down (anti-BRD4).
-
A band for CRBN in the sample immunoprecipitated with the BRD4 antibody (only in the this compound treated sample) confirms the formation of the ternary complex.
-
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Add a reagent like Cell Counting Kit-8 (CCK-8) to each well and incubate for 1-4 hours.[3] The reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
This protocol assesses the anti-tumor activity of this compound in an animal model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., RS4;11, MNNG/HOS) into the flanks of immunocompromised mice.[15][16]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[15]
-
Dosing: Administer this compound or vehicle control via a specified route (e.g., intravenous) and schedule (e.g., 5 mg/kg, three times a week).[16]
-
Monitoring: Measure tumor volumes and animal body weights 2-3 times per week to monitor efficacy and toxicity.[15]
-
Pharmacodynamic Analysis: For mechanism validation, a separate cohort of mice can be treated with a single dose. Tumors are then harvested at different time points (e.g., 1, 4, 24 hours) to analyze BET protein levels and apoptosis markers (e.g., cleaved PARP) by Western Blotting or Immunohistochemistry.[16]
Conclusion
This compound is a highly efficacious BET protein degrader that powerfully illustrates the therapeutic potential of PROTAC technology. By coopting the cellular ubiquitin-proteasome system, it induces the rapid and sustained elimination of oncogenic BRD2, BRD3, and BRD4 proteins. This mechanism translates to picomolar anti-proliferative activity in vitro and significant tumor regression in vivo.[2][11] The data and protocols presented herein provide a technical foundation for researchers and drug developers working to understand and advance this promising class of targeted therapeutics.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ulab360.com [ulab360.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for BETd-260 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to BETd-260
This compound (also known as ZBC260) is a highly potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making them attractive therapeutic targets in various cancers.[2][3] Unlike traditional small-molecule inhibitors that only block the function of a target protein, this compound hijacks the cell's own ubiquitin-proteasome system to specifically tag BET proteins for destruction, leading to their rapid and sustained elimination.[4]
Mechanism of Action
This compound functions by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts critical transcriptional programs essential for cancer cell proliferation and survival.[4]
The key downstream effects of BET protein degradation by this compound include:
-
Suppression of Oncogenes : Significant downregulation of the master oncogene c-Myc.[2][5]
-
Induction of Apoptosis : Reciprocal modulation of apoptosis-related genes, including the suppression of anti-apoptotic proteins (Mcl-1, Bcl-2, XIAP) and the upregulation of pro-apoptotic proteins (Bad).[2][5][6]
-
Cell Cycle Arrest and Anti-proliferative Effects : Disruption of the cell cycle and potent suppression of cancer cell viability.[6]
This mechanism results in robust anti-tumor activity in various cancer models, including hepatocellular carcinoma (HCC), acute leukemia, and osteosarcoma.[2][6][7]
Data Presentation
Table 1: In Vitro Potency of this compound
Summary of the half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition and protein degradation concentration (DC₅₀).
| Cell Line | Cancer Type | Assay Type | Potency | Citation(s) |
| RS4;11 | Acute Leukemia | Cell Growth (IC₅₀) | 51 pM | [1][2] |
| RS4;11 | Acute Leukemia | BRD4 Degradation | As low as 30 pM | [5] |
| RS4;11 | Acute Leukemia | BETs Degradation | 30-100 pM | [1][2] |
| MOLM-13 | Acute Leukemia | Cell Growth (IC₅₀) | 2.2 nM | [2][5] |
| MNNG/HOS | Osteosarcoma | Cell Growth (EC₅₀) | 1.8 nM | [7] |
| Saos-2 | Osteosarcoma | Cell Growth (EC₅₀) | 1.1 nM | [7] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
Summary of key preclinical studies demonstrating the anti-tumor activity of this compound.
| Cancer Type | Cell Line(s) | Mouse Strain | Dosing Regimen | Key Results | Citation(s) |
| Acute Leukemia | RS4;11 | SCID Mice | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression with no signs of toxicity. | [2][5] |
| Hepatocellular Carcinoma (HCC) | HepG2 & BEL-7402 | Balb/c Mice | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition compared to vehicle. | [6] |
| Osteosarcoma | MNNG/HOS | BALB/c Mice | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition (TGI); durable response post-treatment. | [8] |
Experimental Protocols
This section provides a generalized protocol for conducting a mouse xenograft study with this compound. Specific parameters may need optimization based on the cell line and research question.
Materials and Reagents
-
Compound : this compound powder
-
Cell Lines : Appropriate cancer cell line (e.g., RS4;11, HepG2, MNNG/HOS)[2][6][8]
-
Animals : Immunocompromised mice (e.g., 6-week-old Balb/c nude or SCID mice)[6][8]
-
Cell Culture Media : As required for the specific cell line.
-
Matrigel : For co-injection with cells to improve tumor take-rate.
-
Vehicle Components :
-
Option 1 (for HCC models) : 10% PEG400, 3% Cremophor, 87% PBS.[6]
-
Option 2 : A formulation containing DMSO, PEG300, and saline/PBS is also common for PROTACs. Always confirm solubility and stability.
-
-
Anesthetics and surgical tools for implantation.
-
Calipers for tumor measurement.
Xenograft Model Establishment
-
Cell Preparation : Culture cells under standard conditions. On the day of injection, harvest cells during the exponential growth phase and ensure viability is >90%.
-
Implantation :
-
Resuspend the required number of cells (e.g., 5 million) in sterile, serum-free media or PBS.[6]
-
Mix the cell suspension 1:1 with cold Matrigel for a final injection volume of 100-200 µL per mouse.
-
Subcutaneously inject the cell/Matrigel mixture into the flank of each anesthetized mouse.
-
-
Tumor Growth :
-
Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week once they become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .[5]
-
-
Randomization : Once tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups (typically 7-8 mice per group).[6] Ensure the average tumor volume and body weights are similar across all groups.
This compound Preparation and Administration
-
Formulation : Prepare the dosing solution fresh on each day of administration. First, dissolve this compound powder in a small amount of an organic solvent like DMSO, then add co-solvents (e.g., PEG300, Cremophor) sequentially, and finally bring to the final volume with PBS or saline. Use sonication or gentle heating if needed to achieve a clear solution.
-
Dose Calculation : Calculate the required volume for each mouse based on its body weight and the target dose of 5 mg/kg.
-
Administration :
Efficacy and Toxicity Monitoring
-
Tumor Volume : Measure tumor dimensions with calipers 2-3 times per week throughout the study.
-
Body Weight : Weigh the animals on the same schedule to monitor for signs of toxicity (significant weight loss >15-20% is a common endpoint).
-
Clinical Observations : Monitor mice daily for any other signs of toxicity, such as changes in posture, activity, or grooming.
-
Endpoint : The study can be terminated when tumors in the control group reach a predetermined size limit, or after the treatment course is complete.
Pharmacodynamic (PD) Analysis
To confirm that this compound is engaging its target in vivo, a separate PD study can be performed.
-
Establish tumors as described above until they reach a volume of ~200 mm³.[6]
-
Administer a single intravenous dose of this compound (5 mg/kg) or vehicle.[6][9]
-
Euthanize cohorts of mice at various time points (e.g., 1, 4, 12, 24 hours) post-dose.[8]
-
Harvest tumor tissue and immediately snap-freeze or fix for analysis.
-
Analysis : Use Western blotting or immunohistochemistry (IHC) to assess the levels of:
A significant reduction in BET protein levels and c-Myc, alongside an increase in apoptosis markers within 24 hours, confirms the in vivo mechanism of action.[6][8][9]
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of BRD4 Degradation by BETd-260
Introduction
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are crucial epigenetic readers that regulate gene transcription.[1] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][2] Unlike traditional small-molecule inhibitors that only block the protein's function, Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the target protein.[3]
BETd-260 is a highly potent and efficacious PROTAC designed to target BET proteins for degradation.[1][4] It is a heterobifunctional molecule that links a ligand for BET proteins to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate BRD4.[1][3] These application notes provide a comprehensive guide for researchers to monitor the degradation of BRD4 upon treatment with this compound using Western blot analysis.
Mechanism of Action: BRD4 Degradation via the Ubiquitin-Proteasome System
This compound functions by inducing proximity between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This interaction facilitates the formation of a ternary complex, leading to the poly-ubiquitination of BRD4. The ubiquitin tags mark BRD4 for recognition and subsequent degradation by the 26S proteasome, resulting in the clearance of the protein from the cell. This degradation is dependent on the binding of this compound to both the BET protein and Cereblon.[1]
Caption: Mechanism of this compound-induced BRD4 degradation.
Data Summary: In Vitro Efficacy of this compound
This compound induces potent and rapid degradation of BRD4 across various cancer cell lines. The tables below summarize the effective concentrations and time-course effects observed in published studies.
Table 1: Dose-Dependent Degradation of BET Proteins by this compound
| Cell Line | Treatment Time | This compound Concentration | Observed Effect on BRD4 | Reference |
| RS4;11 (Leukemia) | 24 h | 30 - 100 pM | Effective degradation | [1][2][4] |
| RS4;11 (Leukemia) | 3 h | 0.3 nM | Highly effective degradation | [1] |
| HepG2 (HCC) | 24 h | 10 - 100 nmol/L | Almost complete degradation | [5] |
| Multiple HCC Lines* | 24 h | 100 nmol/L | Complete or near-complete degradation | [3][5] |
| MNNG/HOS (Osteosarcoma) | In vivo (tumor) | 5 mg/kg (single dose) | Depletion started at 1h, lasted >24h | [6] |
*HCC Lines include BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, and MHCC97H.[5]
Table 2: Time-Course of BRD4 Degradation by this compound
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on BRD4 | Reference |
| HepG2 (HCC) | 100 nmol/L | 1 h | Large reduction in protein level | [5] |
| HepG2 (HCC) | 100 nmol/L | 12 h | Complete elimination of protein | [5] |
| MNNG/HOS (In vivo) | 5 mg/kg | 1 h - 24 h | Sustained degradation observed | [6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., HepG2, RS4;11) in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 12, 24 hours).
Protocol 2: Western Blot Analysis of BRD4
This protocol outlines the steps for detecting BRD4 protein levels in cell lysates following treatment.
Caption: Standard workflow for Western blot analysis.
1. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This is crucial for equal protein loading.[7]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8% gel). Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C with gentle agitation.[8][9][10] The antibody should be diluted in the blocking buffer as recommended by the manufacturer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system (e.g., LI-COR Odyssey Fc Imaging System).[11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ or LI-COR Image Studio Lite).[11]
-
Normalize the BRD4 band intensity to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to correct for loading variations.[3][7]
Materials and Reagents
| Reagent/Material | Details/Supplier Recommendations |
| Cell Lines | HepG2 (ATCC HB-8065), RS4;11 (ATCC CRL-1873) |
| This compound | Available from various chemical suppliers |
| Primary Antibodies | Anti-BRD4 (e.g., Abcam ab128874[9], Cell Signaling Technology #12183[12]) |
| Anti-β-actin (Loading Control) | |
| Anti-GAPDH (Loading Control) | |
| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit/Mouse IgG |
| Lysis Buffer | RIPA Buffer with Protease/Phosphatase Inhibitor Cocktail |
| Protein Assay Kit | BCA Protein Assay Kit |
| Membranes | PVDF or Nitrocellulose |
| Blocking Agents | Non-fat dry milk or BSA |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - ZA [thermofisher.com]
- 8. BRD4 Antibodies | Antibodies.com [antibodies.com]
- 9. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]
- 10. BRD4 Antibodies: Novus Biologicals [novusbio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
Application of BETd-260 in hepatocellular carcinoma (HCC) studies.
Application Notes
Introduction
BETd-260 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1]. It is a Proteolysis Targeting Chimera (PROTAC) that brings BET proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome[2][3]. In the context of hepatocellular carcinoma (HCC), where BET proteins are often overexpressed, this compound has emerged as a promising therapeutic agent by inducing potent anti-cancer activity[2][3].
Mechanism of Action
This compound exerts its anti-tumor effects in HCC primarily through the induction of apoptosis via the intrinsic signaling pathway[2][3][4]. By degrading BET proteins, this compound downregulates the expression of key anti-apoptotic proteins, including Mcl-1, Bcl-2, c-Myc, and the X-linked inhibitor of apoptosis (XIAP)[1][2][3][5]. Concurrently, it upregulates the expression of the pro-apoptotic protein Bad[1][2][3][5]. This shift in the balance of pro- and anti-apoptotic proteins leads to the disruption of the mitochondrial membrane integrity and subsequent activation of the caspase cascade, culminating in apoptotic cell death[2][3][4].
In Vitro and In Vivo Efficacy
Studies have demonstrated that this compound potently suppresses the viability of various HCC cell lines and robustly induces apoptosis[2][3][6]. In vivo, this compound has been shown to significantly inhibit the growth of HCC xenograft tumors in mice[3]. The anti-tumor activity in animal models is associated with the degradation of BET proteins and the modulation of apoptotic markers within the tumor tissue[3].
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| HepG2 | Cell Viability (CCK-8) | EC50 (72h) | 1.3 ± 0.2 nM | [6] |
| BEL-7402 | Cell Viability (CCK-8) | EC50 (72h) | 2.1 ± 0.3 nM | [6] |
| SK-HEP-1 | Cell Viability (CCK-8) | EC50 (72h) | 3.5 ± 0.5 nM | [6] |
| SMMC-7721 | Cell Viability (CCK-8) | EC50 (72h) | 4.2 ± 0.6 nM | [6] |
| HuH-7 | Cell Viability (CCK-8) | EC50 (72h) | 5.7 ± 0.8 nM | [6] |
| MHCC97H | Cell Viability (CCK-8) | EC50 (72h) | 6.3 ± 0.9 nM | [6] |
| HepG2 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | >80% at 100 nM | [3] |
| BEL-7402 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | >70% at 100 nM | [3] |
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Models
| Model | Treatment | Outcome | Reference |
| HepG2 Xenograft | 5 mg/kg this compound (i.v., 3 times/week for 3 weeks) | Significant tumor growth inhibition | [3] |
| BEL-7402 Xenograft | 5 mg/kg this compound (i.v., 3 times/week for 3 weeks) | Significant tumor growth inhibition | [3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of HCC cells.
-
Materials:
-
HCC cell lines (e.g., HepG2, BEL-7402)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 values using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in HCC cells treated with this compound.
-
Materials:
-
HCC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HCC cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blotting
This protocol is for analyzing the protein levels of BET family members and apoptosis-related proteins.
-
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD2, -BRD3, -BRD4, -Mcl-1, -Bcl-2, -c-Myc, -XIAP, -Bad, -Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Actin is commonly used as a loading control.
-
Visualizations
Caption: Mechanism of this compound in HCC.
Caption: Experimental workflow for studying this compound in HCC.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BETd-260 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BETd-260, a potent Bromodomain and Extra-Terminal domain (BET) protein degrader, in preclinical colorectal cancer (CRC) models. The included data and protocols are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.
Introduction
BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including c-Myc. Their dysregulation is a hallmark of many cancers, including colorectal cancer. This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of BET proteins (BRD2, BRD3, and BRD4), leading to potent anti-tumor activity. In CRC models, this compound has been shown to induce immunogenic cell death, suppress tumor growth, and enhance the efficacy of immune checkpoint blockade.
Mechanism of Action
This compound exerts its anti-cancer effects in colorectal cancer through a multi-faceted mechanism. By inducing the degradation of BET proteins, it downregulates the expression of the oncoprotein c-Myc. A key mechanism of action is the induction of Endoplasmic Reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) through a CHOP-dependent transcriptional activation. This DR5-mediated pathway triggers immunogenic cell death, a form of apoptosis that engages the immune system. This positions this compound as a promising candidate for combination therapies with immunotherapies like anti-PD-1.
Data Presentation
In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human colorectal cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | IC50 (µM) |
| HCT116 | 0.28[1] |
| RKO | ~0.3-0.6 |
| SW480 | Not explicitly found |
| HT29 | Not explicitly found |
| DLD1 | Not explicitly found |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is a summary from available literature.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the determination of cell viability in colorectal cancer cell lines treated with this compound using a colorimetric MTS assay.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, RKO)
-
Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for RKO)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for BET Protein Degradation and Downstream Effects
This protocol describes the detection of BRD4 and c-Myc protein levels in colorectal cancer cells following treatment with this compound.
Materials:
-
Colorectal cancer cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-BRD4 (1:1000), anti-c-Myc (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
In Vivo Colorectal Cancer Xenograft Model
This protocol details the establishment of a subcutaneous colorectal cancer xenograft model in nude mice and the subsequent treatment with this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 4 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (4 x 10^6 cells) into the flank of each mouse.[2]
-
Monitor tumor growth regularly by measuring tumor volume with calipers using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound intravenously (i.v.) at a dose of 5 mg/kg, three times per week.[2] The vehicle solution is administered to the control group following the same schedule.
-
Monitor tumor volume and body weight throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Apoptosis Detection (TUNEL Assay)
This protocol describes the detection of apoptotic cells in tumor tissues from xenograft models using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
TUNEL assay kit (e.g., from a commercial supplier)
-
Proteinase K
-
TdT reaction mixture
-
Strepavidin-HRP
-
DAB substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by treating with Proteinase K.
-
Quench endogenous peroxidase activity.
-
Equilibrate the sections with the provided buffer.
-
Incubate the sections with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the sections.
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with DAB substrate, which will stain apoptotic nuclei brown.
-
Counterstain with hematoxylin to visualize all nuclei.
-
Dehydrate, clear, and mount the sections.
-
Analyze the sections under a light microscope and quantify the percentage of TUNEL-positive cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound in colorectal cancer cells.
References
Application Notes and Protocols: Investigating Immunogenic Cell Death with BETd-260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against antigens from dying cancer cells. This process is critical for the success of various anticancer therapies. ICD is characterized by the release of damage-associated molecular patterns (DAMPs), including surface-exposed calreticulin (CRT), secreted adenosine triphosphate (ATP), and released high-mobility group box 1 (HMGB1). These DAMPs facilitate the maturation of dendritic cells (DCs) and the subsequent priming of tumor-specific T cells.
BETd-260 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that regulate the transcription of key oncogenes like c-Myc.[1][3] By inducing the degradation of BET proteins, this compound triggers potent apoptosis in various cancer cell lines.[4][5][6] Recent studies have shown that this activity extends to inducing ICD, particularly through the transcriptional activation of Death Receptor 5 (DR5), making this compound a promising agent for cancer immunotherapy.[7][8]
These application notes provide detailed protocols to investigate the ICD-inducing properties of this compound, from confirming its primary mechanism of action to quantifying the hallmark DAMPs and assessing the downstream immunological consequences.
Mechanism of Action: this compound-Induced Apoptosis and ICD
This compound functions by linking BET proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4.[4] This degradation suppresses the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2 while increasing pro-apoptotic proteins like Bad.[2][5] In colorectal cancer models, BET degradation has been shown to transcriptionally activate DR5, initiating the extrinsic apoptosis pathway and triggering ICD.[7][8] This dual mechanism of direct tumor cell killing and immune system activation makes this compound a compelling candidate for cancer treatment.
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the reported quantitative data for this compound activity across various cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RS4;11 | Acute Leukemia | IC50 | 51 pM | [1][4] |
| MOLM-13 | Acute Leukemia | IC50 | 2.2 nM | [2][4] |
| HCT116 | Colorectal Cancer | IC50 | 0.1 - 0.6 µM | [7] |
| Various | Hepatocellular Carcinoma (HCC) | Apoptosis Induction | 10 - 100 nM | [5] |
| MNNG/HOS | Osteosarcoma | EC50 | 1.8 nM | [9] |
| Saos-2 | Osteosarcoma | EC50 | 1.1 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| RS4;11 Xenograft | 5 mg/kg, i.v., every other day | >90% tumor regression; BRD2/3/4 degradation >24h | [1][4] |
| HCT116 Xenograft | 5 mg/kg, i.v., 3x/week | Significant tumor growth suppression; DR5 induction | [7] |
| HCC Xenograft | 5 mg/kg, i.v., single dose | Triggered apoptosis and BET degradation in tumor tissue | [5] |
| MNNG/HOS Xenograft | 5 mg/kg, i.v., 3x/week | ~94% tumor growth inhibition; induced apoptosis | [10] |
Experimental Protocols
This section provides detailed methodologies for assessing the ICD-inducing capabilities of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: In Vivo Pharmacodynamics Analysis of BETd-260
Audience: Researchers, scientists, and drug development professionals.
Introduction The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They have emerged as significant therapeutic targets in oncology and other diseases. BETd-260 is a highly potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins.[2] It functions as a heterobifunctional molecule, linking a ligand for BET proteins to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal system to eliminate BET proteins.[2][3][4] This degradation approach can offer a more profound and sustained biological effect than traditional inhibition.[2] This document provides a detailed overview of the in vivo pharmacodynamic (PD) properties of this compound, including experimental protocols and key quantitative data to guide preclinical research and development.
Mechanism of Action
This compound facilitates the formation of a ternary complex between the target BET protein (BRD2, BRD3, or BRD4) and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BET proteins, particularly BRD4, disrupts the function of super-enhancers and leads to the transcriptional repression of key oncogenes, most notably c-MYC.[1][5][6] This ultimately triggers cell cycle arrest and apoptosis in cancer cells.[1][7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BETd-260 concentration for maximum protein degradation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing BETd-260 concentration for maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1] It functions by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell lines. This compound has demonstrated picomolar to low nanomolar efficacy in various cancer cell lines. For instance, it can induce degradation of BRD2, BRD3, and BRD4 at concentrations as low as 30-100 pM in RS4;11 leukemia cells.[2][3][4] In osteosarcoma cell lines, concentrations of 3 nM for 24 hours have been shown to completely deplete BRD3 and BRD4.[5]
Q3: How long does it take for this compound to induce protein degradation?
A3: Significant protein degradation can be observed within a few hours of treatment. In MNNG/HOS osteosarcoma cells, maximum degradation was achieved within 1 hour of treatment with 30 nM this compound and this effect was sustained for up to 24 hours.[5] In HepG2 hepatocellular carcinoma cells, a 1-hour treatment with 100 nM this compound substantially reduced BET protein levels, with complete elimination observed after 12 hours.[6]
Q4: Does this compound also affect cell viability and induce apoptosis?
A4: Yes, this compound has been shown to potently suppress cell viability and induce apoptosis in various cancer cell lines.[2] For example, in RS4;11 and MOLM-13 leukemia cell lines, apoptosis is induced at concentrations of 3-10 nM.[2][4] In hepatocellular carcinoma cells, this compound treatment leads to the suppression of anti-apoptotic proteins like Mcl-1 and Bcl-2, and an increase in pro-apoptotic proteins like Bad.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low protein degradation | Suboptimal this compound concentration: The concentration may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1000 nM) to determine the optimal concentration. |
| Incorrect incubation time: The treatment duration may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration. | |
| Cell line resistance: Some cell lines may be less sensitive to this compound. | Verify the expression of Cereblon (CRBN) in your cell line, as it is essential for this compound's mechanism of action. Consider using a different BET degrader with an alternative E3 ligase ligand if CRBN levels are low. | |
| Issues with compound integrity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound and store it properly according to the manufacturer's instructions. | |
| High cell toxicity or off-target effects | Concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. The goal is to achieve maximal target degradation with minimal toxicity. |
| Prolonged incubation: Continuous exposure to high concentrations can be detrimental to cell health. | Reduce the incubation time. Often, significant degradation can be achieved with shorter treatment durations. | |
| Inconsistent results | Variability in cell culture: Inconsistent cell density, passage number, or cell health can affect experimental outcomes. | Standardize your cell culture techniques. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. |
| Inaccurate pipetting: Errors in serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilutions to add to the cells for better consistency. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Protein Degradation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Protein(s) | Effective Concentration | Treatment Duration | Reference |
| RS4;11 | Leukemia | BRD4 | 30 pM | 24 hours | [1][7] |
| RS4;11 | Leukemia | BRD2, BRD3, BRD4 | 30-100 pM | Not Specified | [2][3][4] |
| MNNG/HOS | Osteosarcoma | BRD2, BRD3, BRD4 | 3 nM | 24 hours | [5] |
| Saos-2 | Osteosarcoma | BRD2, BRD3, BRD4 | 3 nM | 24 hours | [5] |
| HepG2 | Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | 10-100 nM | 24 hours | [6] |
| BEL-7402 | Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | 100 nM | 24 hours | [6] |
Table 2: IC50 Values of this compound for Inhibition of Cell Growth
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| RS4;11 | Leukemia | 51 pM | 4 days | [1][2] |
| MOLM-13 | Leukemia | 2.2 nM | 4 days | [2][4] |
Experimental Protocols
Protocol: Dose-Response and Time-Course for Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration and treatment duration of this compound for degrading a target BET protein in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target BET protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well and 6-well plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Cell Seeding:
-
For a dose-response experiment, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
For a time-course experiment, seed cells in multiple 6-well plates, one for each time point.
-
-
This compound Treatment (Dose-Response):
-
The day after seeding, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a fixed time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
This compound Treatment (Time-Course):
-
Treat cells with a fixed, effective concentration of this compound determined from the dose-response experiment (e.g., 10 nM).
-
Harvest cells at different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
At the end of the treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target BET protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the this compound concentration (for dose-response) or time (for time-course) to determine the optimal conditions for protein degradation.
-
Visualizations
Caption: Mechanism of action of this compound leading to BET protein degradation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming BET Inhibitor Resistance with BETd-260
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BETd-260 to overcome resistance to conventional BET inhibitors. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional BET inhibitors like JQ1?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET (Bromodomain and Extra-Terminal) proteins, including BRD2, BRD3, and BRD4.[1][2] Unlike traditional BET inhibitors (BETi) such as JQ1, which act by competitively binding to the bromodomains of BET proteins and inhibiting their function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BET protein.[3] This fundamental difference in mechanism allows this compound to eliminate the protein scaffold entirely, offering a more sustained and profound suppression of BET-mediated signaling.[4][5]
Q2: How does this compound overcome resistance to conventional BET inhibitors?
A2: Resistance to BET inhibitors can arise from various mechanisms, including the reprogramming of kinase signaling pathways and the upregulation of compensatory signaling pathways. This compound's ability to induce the complete degradation of BET proteins can circumvent these resistance mechanisms. By eliminating the BET proteins, this compound removes the platform on which these resistance pathways may depend.[2] For instance, in triple-negative breast cancer (TNBC) models, this compound has shown efficacy where traditional BET inhibitors have failed.[2]
Q3: What are the key downstream effects of this compound treatment?
A3: Treatment with this compound leads to a robust downregulation of oncogenes transcriptionally regulated by BET proteins, most notably c-Myc.[4][6] This subsequently triggers apoptosis, or programmed cell death, through the modulation of apoptosis-related genes. Specifically, this compound has been shown to suppress the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2, while increasing the expression of pro-apoptotic proteins such as Bad.[4][6]
Q4: What is the "hook effect" and how does it relate to this compound dose-response curves?
A4: The "hook effect" is a phenomenon observed with PROTACs where the efficacy of the compound decreases at very high concentrations. This results in a bell-shaped or biphasic dose-response curve, which is different from the typical sigmoidal curve seen with traditional inhibitors.[7][8] This effect is thought to occur because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein (BET) or the E3 ligase, rather than the productive ternary complex required for degradation.[8] It is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound compared to the traditional BET inhibitor JQ1 in various cancer cell lines.
Table 1: IC50 Values for Cell Viability in Leukemia Cell Lines
| Compound | RS4;11 (pM) | MOLM-13 (nM) |
| This compound | 51[1][6][9] | 2.2[6][9] |
| JQ1 | - | - |
Note: Direct comparative IC50 values for JQ1 in these specific studies were not always provided, as the focus was on the high potency of this compound.
Table 2: Efficacy in Osteosarcoma Cell Lines
| Compound | MNNG/HOS (EC50, nM) | Saos-2 (EC50, nM) | MG-63 (EC50, nM) | SJSA-1 (EC50, nM) |
| This compound | 1.1[10] | 1.8[10] | - | - |
| HJB-97 | 1292[10] | 7444[10] | - | - |
| JQ1 | >3000[10] | >3000[10] | - | - |
Note: HJB-97 is the BET inhibitor component of this compound.
Table 3: BET Protein Degradation in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | This compound Concentration | Time | Outcome |
| HepG2 | 10-100 nM[4] | 24 h | Near complete degradation of BRD2, BRD3, and BRD4.[4] |
| HepG2 | 100 nM[4] | 1 h | Significant reduction in BRD2, BRD3, and BRD4 levels.[4] |
| HepG2 | 100 nM[4] | 12 h | Complete elimination of BET proteins.[4] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-mediated BET protein degradation.
Caption: General experimental workflow for evaluating this compound.
Troubleshooting Guide
Issue 1: Incomplete or No Degradation of BET Proteins in Western Blot
-
Question: I am not observing the expected degradation of BRD2/3/4 after treating my cells with this compound. What could be the issue?
-
Answer:
-
Suboptimal Concentration: You may be using a concentration that is too low or too high (due to the "hook effect"). Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50).[7][8]
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to identify the optimal treatment duration.[4]
-
Compound Instability: Ensure that your stock solution of this compound is properly stored (e.g., at -80°C, protected from light) and that the working dilutions are freshly prepared.[9]
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by this compound. You can check the expression level of CRBN by western blot.
-
Proteasome Inhibition: Ensure that other compounds in your experimental setup are not inadvertently inhibiting the proteasome. As a positive control for proteasome function, you can treat cells with a known proteasome inhibitor like MG132 and observe the accumulation of ubiquitinated proteins.[3]
-
Issue 2: High Background or Non-Specific Bands in Western Blot
-
Question: My western blots for BET proteins have high background, making it difficult to interpret the degradation. How can I improve this?
-
Answer:
-
Blocking and Washing: Optimize your blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time. Ensure your washing steps are stringent enough to remove non-specific antibody binding.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
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Sample Preparation: Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.
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Issue 3: Difficulty Detecting the Ternary Complex in Co-Immunoprecipitation (Co-IP)
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Question: I am trying to perform a co-IP to show the interaction between BET proteins, this compound, and CRBN, but I am not getting a clear result. What are the common challenges?
-
Answer:
-
Transient Interaction: The ternary complex is often transient and may be difficult to capture. Optimize your lysis and washing buffers to be as gentle as possible to preserve weak interactions.
-
Antibody Selection: Use a high-affinity antibody for your immunoprecipitation that recognizes the native protein conformation.
-
Cross-linking: Consider using a cross-linking agent to stabilize the complex before cell lysis, but be aware that this can increase non-specific interactions and requires careful optimization.
-
Experimental Protocols
1. Cell Viability Assay (WST-8)
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Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.[9]
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After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubate the cells for 72 hours at 37°C in a 5% CO2 atmosphere.[10]
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Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
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Normalize the results to the vehicle control and calculate the IC50 values.
2. Western Blot for BET Protein Degradation
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
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Treat cells with the desired concentrations of this compound for the indicated times.
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Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. In Vivo Xenograft Study
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Subcutaneously inject cancer cells (e.g., 5 x 10^6 RS4;11 cells in Matrigel) into the flank of immunodeficient mice (e.g., SCID mice).[1]
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Monitor tumor growth until tumors reach a volume of approximately 100-200 mm³.
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Randomize the mice into treatment and vehicle control groups.
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Administer this compound (e.g., 5 mg/kg, intravenously) at the desired dosing schedule (e.g., three times a week for three weeks).[9]
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Measure tumor volume and body weight 2-3 times per week.[9]
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At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blot or immunohistochemistry for BET protein levels).[4]
Disclaimer: This information is for research purposes only and is not intended as medical advice. All experiments should be conducted in accordance with institutional guidelines and safety protocols.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: BETd-260 Animal Model Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential toxicity of the BET degrader, BETd-260, in animal models. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed toxicity profile of this compound in preclinical animal models?
A1: In published preclinical studies using xenograft models of leukemia, hepatocellular carcinoma, and osteosarcoma, this compound has been reported to be well-tolerated at efficacious doses.[1][2][3][4][5] Key observations include no significant body weight loss in treated mice compared to vehicle control groups and an absence of other overt signs of toxicity.[1][2][3][4][5]
Q2: What is the mechanism of action of this compound and how might it relate to potential toxicity?
A2: this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, specifically BRD2, BRD3, and BRD4.[1][4] It does this by forming a ternary complex between the target BET protein and the E3 ubiquitin ligase Cereblon, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[4] Since BET proteins are critical epigenetic readers that regulate gene transcription throughout the body, on-target degradation in normal, non-cancerous tissues could potentially lead to toxicity.[6]
Q3: Are there known class-wide toxicities associated with BET inhibition or degradation that I should be aware of?
A3: Yes, clinical trials with various BET inhibitors have reported several class-wide adverse events. The most common toxicities are hematological, including thrombocytopenia (low platelet count), anemia, and neutropenia.[7] Gastrointestinal issues such as diarrhea, nausea, and fatigue have also been noted.[7] While these have not been prominently reported in the preclinical studies of this compound at the tested doses, they represent potential on-target toxicities that should be monitored in any new animal study.
Q4: What are the key pharmacodynamic effects of this compound observed in vivo?
A4: In xenograft tumor models, a single intravenous dose of this compound has been shown to lead to profound and sustained degradation of BRD2, BRD3, and BRD4 proteins in tumor tissue for more than 24 hours.[1][2] This is accompanied by downstream effects such as the downregulation of the oncogene c-Myc and the induction of apoptosis markers like cleaved PARP and caspase-3.[1][2]
Troubleshooting Guide
Issue 1: I am observing weight loss in my mouse cohort treated with this compound.
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Possible Cause 1: Dosing or Formulation Error.
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Troubleshooting Step: Double-check your calculations for dose preparation and the final concentration of your dosing solution. Ensure the vehicle is appropriate and well-tolerated by the animal strain. Prepare fresh dosing solutions as recommended.
-
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Possible Cause 2: On-Target Toxicity in Normal Tissues.
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Troubleshooting Step: Although not widely reported, higher doses or prolonged treatment may induce on-target toxicities. Consider implementing a monitoring plan that includes complete blood counts (CBCs) to check for hematological abnormalities (thrombocytopenia, anemia) and monitor for signs of gastrointestinal distress (e.g., changes in stool consistency).
-
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Possible Cause 3: Tumor Burden and Cachexia.
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Troubleshooting Step: In some models, rapid tumor regression can lead to systemic effects. Conversely, uncontrolled tumor growth in control groups can also cause weight loss. It is critical to compare the weight change of the treated group to that of the vehicle-treated, tumor-bearing group.
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Issue 2: How can I proactively monitor for potential sub-clinical toxicity?
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Recommendation 1: Hematological Monitoring.
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Action: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study. Perform CBC analysis to monitor for changes in platelet, red blood cell, and neutrophil counts.
-
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Recommendation 2: Clinical Chemistry.
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Action: At the terminal endpoint, collect blood for clinical chemistry analysis to assess liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
-
Recommendation 3: Histopathology.
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Action: During necropsy, perform a gross examination of all major organs. Collect a comprehensive set of tissues (including liver, spleen, bone marrow, and gastrointestinal tract) for histopathological analysis to identify any microscopic changes.
-
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy and Safety Observations for this compound
| Cancer Model | Animal Strain | Dosing Regimen | Antitumor Efficacy | Reported Toxicity Observations | Reference |
| Leukemia (RS4;11 Xenograft) | SCID Mice | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression | No body weight loss or other signs of toxicity. | [1][3][4] |
| Hepatocellular Carcinoma (HepG2 & BEL-7402 Xenografts) | Balb/c Mice | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition (TGI) of 49% (HepG2) and 78% (BEL-7402) | Slight effect on body weight, suggesting no or weak toxicity. | |
| Osteosarcoma (MNNG/HOS Xenograft) | BALB/c Mice | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition (~94% TGI) | No statistically significant weight loss. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Toxicity Study in a Xenograft Model
This protocol is a generalized summary based on methodologies reported in preclinical studies of this compound.[1][3][4]
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Cell Implantation:
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Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ RS4;11 cells) mixed with Matrigel into the dorsal flank of immunocompromised mice (e.g., SCID mice).
-
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Tumor Growth and Group Randomization:
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Allow tumors to grow to a palpable size (e.g., ~100 mm³).
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Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
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Dosing:
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Administer this compound or vehicle via the desired route (e.g., intravenous injection). A reported effective and well-tolerated regimen is 5 mg/kg.
-
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Monitoring:
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Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
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Measure body weight 2-3 times per week.
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
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Endpoint and Analysis:
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At the end of the study, euthanize mice and excise tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot, IHC).
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Collect organs for histopathological assessment.
-
Visualizations
Caption: Mechanism of action for this compound leading to BET protein degradation.
Caption: Standard workflow for an in vivo efficacy and toxicity study.
Caption: Troubleshooting logic for addressing weight loss during a study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BETd-260 experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving the BET degrader, BETd-260.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound (also known as ZBC260) is a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It works by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the cell's proteasome.[1][2][3]
Q2: What makes this compound different from BET inhibitors like JQ1? A2: While BET inhibitors (BETi) like JQ1 block the function of BET proteins by occupying their bromodomains, this compound eliminates the proteins entirely from the cell.[4][5] This degradation mechanism can lead to a more profound and sustained biological effect and may be effective even in scenarios where cancer cells have developed resistance to inhibitors.[6][7] Consequently, PROTACs like this compound often show significantly higher potency than their inhibitor counterparts.[5][8][9]
Q3: What is the "hook effect" and how can it affect my this compound experiments? A3: The "hook effect" is a phenomenon observed with PROTACs where efficacy (i.e., protein degradation) decreases at very high concentrations.[3][10] This occurs because at excessive concentrations, this compound is more likely to form binary complexes (this compound with either the BET protein or the E3 ligase) rather than the productive ternary complex required for degradation. This can lead to the counterintuitive result of less protein degradation at a 1µM dose than at a 100nM dose. It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[10]
Q4: How stable is this compound in solution? A4: Like many PROTACs, the stability of this compound can be a concern due to its larger, more complex structure.[11] It is recommended to store the compound as a solid at -80°C, protected from light.[1] For experiments, prepare fresh dilutions from a concentrated stock solution (e.g., in DMSO) for each use. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide for Inconsistent Results
Issue 1: Western Blotting - Variable or No Degradation of BET Proteins
Q: I'm not seeing consistent degradation of BRD4 (or BRD2/3) after treating my cells with this compound. What could be wrong?
A: This is a common issue that can stem from several factors. Use the following questions and the logic diagram below to diagnose the problem.
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Is your this compound concentration optimal?
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Problem: You might be observing the "hook effect" by using a concentration that is too high, or your concentration might be too low for your specific cell line.[10]
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Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and a detailed dose-response experiment (e.g., from 0.1 nM to 5 µM) to determine the optimal concentration and time for maximal degradation in your cell line. Degradation can be observed at concentrations as low as 30-100 pM in some leukemia cells and is often maximal within hours.[4][8][12]
-
-
Is your cell line responsive to this compound?
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Problem: While many cancer cell lines are sensitive, the cellular machinery (e.g., expression level of Cereblon E3 ligase) can affect efficiency.
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Solution: As a positive control, test a highly sensitive cell line like RS4;11 (leukemia) or MNNG/HOS (osteosarcoma) in parallel.[1][4] If degradation works in the control line but not your line of interest, the issue is likely cell-specific.
-
-
Are your experimental conditions correct?
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Problem: Issues with sample preparation, such as protein degradation by endogenous proteases after cell lysis, can obscure results.[13][14]
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Solution: Always prepare fresh lysates on ice with protease and phosphatase inhibitor cocktails.[14] Ensure complete lysis to solubilize nuclear proteins like BRD4. Confirm successful protein transfer to the membrane using Ponceau S staining.[15]
-
-
Is your antibody working correctly?
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Problem: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be inactive.
-
Solution: Validate your primary antibody using a positive control lysate from a cell line known to express the target BET protein. Run a negative control (e.g., non-transfected cell lysate if using an overexpression system) to confirm specificity.[15]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 7. revvity.co.jp [revvity.co.jp]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. contractpharma.com [contractpharma.com]
- 12. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
Long-term stability of BETd-260 in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BETd-260 in solution, along with troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder?
A1: this compound powder is best stored at -20°C for long-term stability, where it can be viable for up to three years.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Q3: What is the recommended storage for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -80°C to ensure stability for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store this compound stock solutions at -20°C?
A4: While short-term storage at -20°C may be possible, for long-term stability of stock solutions, -80°C is strongly recommended to minimize degradation.
Q5: Is this compound stable in aqueous solutions?
A5: PROTAC molecules like this compound can have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers for immediate use in experiments. The stability in aqueous media can be influenced by pH and temperature.
Stability Data
The long-term stability of this compound is crucial for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions based on available data. It is important to note that stability in aqueous buffers is generally lower than in DMSO.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Working Dilution | Aqueous Buffer | 4°C or on ice | For immediate use (prepare fresh) |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Prepare the working dilution immediately before use.- Briefly sonicate the solution to aid dissolution.- Consider using a different co-solvent if compatible with your assay. |
| Loss of compound activity over time in aqueous solution | Degradation of this compound in the aqueous environment. | - Always prepare fresh working dilutions from a frozen DMSO stock for each experiment.- Keep aqueous dilutions on ice and use them as quickly as possible.- Perform a time-course experiment to determine the window of stability in your specific assay conditions. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the DMSO stock solution.- Degradation of the compound in improperly stored solutions.- Inaccurate pipetting of viscous DMSO stock solutions. | - Aliquot the DMSO stock solution into single-use vials to avoid freeze-thaw cycles.- Ensure proper storage of both powder and stock solutions as recommended.- Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. |
| No target degradation observed | - Inactive compound due to improper storage or handling.- Suboptimal concentration of this compound used.- Issues with the experimental system (e.g., cell line not expressing the target or E3 ligase). | - Use a fresh aliquot of this compound stock solution.- Perform a dose-response experiment to determine the optimal concentration for target degradation.- Verify the expression of BRD2/3/4 and Cereblon in your cell line. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the stability of this compound in a specific solution over time.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., PBS)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Appropriate mobile phases
- Incubator or water bath for temperature control
2. Procedure:
- Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
- Prepare Test Solutions: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration suitable for your assay and HPLC/LC-MS analysis. Prepare enough volume for all time points.
- Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the 100% reference.
- Incubation: Store the remaining test solution under the desired conditions (e.g., 4°C, 25°C, or 37°C). Protect from light if the compound is light-sensitive.
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and analyze them by HPLC or LC-MS.
- Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. Plot the percentage of remaining compound against time to visualize the degradation kinetics.
Visualizations
This compound Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.
Caption: Mechanism of action of this compound leading to target protein degradation and apoptosis.
Troubleshooting Workflow for this compound Experiments
This workflow provides a logical sequence of steps to troubleshoot common experimental issues.
Caption: A step-by-step guide to troubleshooting common issues with this compound experiments.
Selecting appropriate cell lines for BETd-260 studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines for studies involving the BET degrader, BETd-260. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade Bromodomain and Extra-Terminal (BET) family proteins: BRD2, BRD3, and BRD4.[1][2] It functions by linking the BET proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This degradation results in the downregulation of target genes, such as the oncogene c-Myc, and the induction of apoptosis in cancer cells.[3][4]
Q2: Which cancer types are sensitive to this compound?
A2: this compound has demonstrated potent anti-cancer activity in a variety of cancer types, including:
Q3: How do I select a suitable cell line for my this compound experiment?
A3: The choice of cell line will depend on your research focus. Consider the following:
-
Sensitivity: Refer to the data tables below for cell lines with known sensitivity to this compound, indicated by low IC50 or EC50 values.
-
Genetic background: Consider the mutational status of genes in pathways relevant to your study (e.g., c-Myc amplification).
-
Control cell lines: It is advisable to include both a sensitive and a relatively resistant cell line to establish a therapeutic window and understand the mechanisms of resistance.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound leads to the degradation of BET proteins, which in turn causes:
-
Induction of apoptosis, characterized by cleavage of PARP and caspases.[1][4]
-
Modulation of apoptosis-related genes, such as the suppression of anti-apoptotic proteins (Mcl-1, Bcl-2) and upregulation of pro-apoptotic proteins (Bad, Noxa).[5][6]
-
Cell cycle arrest.[2]
Data Presentation: Cell Line Sensitivity to this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of this compound in various cancer cell lines, providing a basis for selection.
Table 1: Leukemia Cell Line Sensitivity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | Acute Leukemia | 0.051 | [1][3] |
| MOLM-13 | Acute Leukemia | 2.2 | [1][3] |
Table 2: Hepatocellular Carcinoma (HCC) Cell Line Sensitivity
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.3 | [5] |
| BEL-7402 | Hepatocellular Carcinoma | 1.1 | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.5 | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | 2.0 | [5] |
| HuH-7 | Hepatocellular Carcinoma | 2.8 | [5] |
| MHCC97H | Hepatocellular Carcinoma | 3.5 | [5] |
Table 3: Osteosarcoma Cell Line Sensitivity
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| MNNG/HOS | Osteosarcoma | 1.8 | [6] |
| Saos-2 | Osteosarcoma | 1.1 | [6] |
| MG-63 | Osteosarcoma | 2.5 | [6] |
| SJSA-1 | Osteosarcoma | 3.2 | [6] |
Table 4: Prostate Cancer Cell Line Sensitivity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VCaP | Prostate Cancer | < 1 | [8][9] |
| LNCaP | Prostate Cancer | < 1 | [8][9] |
| 22Rv1 | Prostate Cancer | < 1 | [8][9] |
| DU145 | Prostate Cancer | ~10 | [8][9] |
| PC3 | Prostate Cancer | > 1000 | [8][9] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting tips.
Cell Viability Assay (e.g., CCK-8 or MTT)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50/EC50 values using appropriate software (e.g., GraphPad Prism).[5]
Troubleshooting:
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects in the 96-well plate.
-
No dose-dependent effect: Verify the concentration and stability of your this compound stock solution. Confirm that the chosen cell line is sensitive to BET degradation.
Western Blot for BET Protein Degradation
Protocol:
-
Plate cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[5][11]
Troubleshooting:
-
No degradation observed: Confirm the activity of your this compound. Ensure the proteasome is active in your cells. As a control, co-treat with a proteasome inhibitor (e.g., MG-132), which should rescue BET protein levels.[2]
-
Weak or no signal: Optimize antibody concentrations and incubation times. Ensure complete transfer of proteins to the membrane.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[5]
Troubleshooting:
-
Low percentage of apoptotic cells: Increase the treatment duration or concentration of this compound. Ensure the chosen cell line is sensitive to apoptosis induction by this compound.
-
High background staining: Optimize cell handling to minimize mechanical stress and cell death. Ensure proper compensation settings on the flow cytometer.
Visualizations
Signaling Pathway of this compound Action
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to mitigate off-target effects of BETd-260.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of BETd-260. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. Its primary targets are:
This compound accomplishes this by linking a BET-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of these BET proteins.[2]
Q2: What are the potential off-target effects of this compound?
While specific proteome-wide off-target studies for this compound are not extensively published, potential off-target effects can arise from its constituent parts: the BET inhibitor and the CRBN E3 ligase recruiter. As this compound utilizes a pomalidomide-based ligand to recruit Cereblon, it may share off-target profiles with other CRBN-recruiting PROTACs.[5][6] A known class of off-targets for pomalidomide-based degraders are zinc-finger (ZF) proteins.[5][7]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. Here are some strategies:
-
Use control compounds:
-
Inactive epimer: Synthesize or obtain an inactive epimer of the CRBN ligand. This control will bind to BET proteins but not recruit the E3 ligase, thus inhibiting BET function without causing degradation.
-
Parent BET inhibitor: Use the BET inhibitor from which this compound was derived. This will help differentiate between effects caused by BET inhibition versus BET degradation.[4]
-
-
Rescue experiments: Re-express the target proteins (BRD2, BRD3, or BRD4) in your cells and observe if the phenotype is reversed. If the effect persists, it may be due to off-target degradation.
-
Orthogonal approaches: Use alternative methods to deplete BET proteins, such as siRNA or CRISPR-Cas9, and compare the resulting phenotype to that observed with this compound.
Q4: My cells are showing toxicity at high concentrations of this compound. Is this an off-target effect?
While off-target effects can contribute to toxicity, PROTACs can also exhibit a "hook effect" at high concentrations.[8] This occurs when the PROTAC saturates both the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. This can lead to a decrease in degradation efficiency and potentially confounding toxic effects. It is recommended to perform a dose-response curve to identify the optimal concentration for degradation with minimal toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No degradation of BET proteins observed. | 1. Low cell permeability: this compound may not be efficiently entering the cells.[9] 2. Low E3 ligase expression: The cell line used may have low endogenous levels of Cereblon (CRBN).[10] 3. Suboptimal concentration or treatment time: The concentration or duration of treatment may be insufficient. | 1. Perform a cellular permeability assay. If permeability is low, consider optimizing the delivery method. 2. Confirm CRBN expression in your cell line via western blot or qPCR. If expression is low, consider using a different cell line. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for BET protein degradation. |
| Unexpected phenotype observed. | 1. Off-target protein degradation: this compound may be degrading proteins other than BRD2/3/4.[5] 2. Downstream effects of BET degradation: The phenotype may be a secondary consequence of on-target activity. | 1. Perform a global proteomics experiment (see protocol below) to identify potential off-target proteins. 2. Analyze the downstream signaling pathways of BET proteins, such as c-Myc expression and apoptosis-related proteins (e.g., Mcl-1, Bcl-2, Bad).[2][11] |
| Inconsistent results between experiments. | 1. Cell confluence: Cell density can affect PROTAC efficacy. 2. Compound stability: this compound may be degrading in solution. | 1. Ensure consistent cell seeding density and confluence at the time of treatment.[12] 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: On-Target Potency of this compound
| Cell Line | Assay | IC50/EC50 | Reference |
| RS4;11 | Cell Growth Inhibition | 51 pM | [1][3][4] |
| MOLM-13 | Cell Growth Inhibition | 2.2 nM | [1][3] |
| HepG2 | Cell Viability | Low nM range | [11][13] |
| BEL-7402 | Cell Viability | Low nM range | [11][13] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
Protocol 2: Western Blot for Target Engagement
This protocol is for confirming the degradation of target proteins.
Mitigating Off-Target Effects
Should off-target effects be identified and confirmed, the following strategies can be employed for their mitigation:
-
Optimize Concentration and Treatment Duration: Use the lowest effective concentration of this compound for the shortest possible time to achieve on-target degradation while minimizing off-target effects.
-
Chemical Modification (for medicinal chemists): Based on literature for CRBN-based PROTACs, modification of the pomalidomide moiety at the C5 position can reduce the degradation of off-target zinc-finger proteins.[5] This would involve synthesizing novel analogues of this compound.
-
Cell Line Selection: The expression levels of off-target proteins and E3 ligases can vary between cell lines. If an off-target effect is problematic in one cell line, consider switching to a different one where the off-target protein is less abundant or not essential.
Signaling Pathways
Below is a simplified diagram illustrating the intended on-target signaling pathway of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Validation & Comparative
Unveiling the Potency of BETd-260 in c-Myc Regulation: A Comparative Analysis
For Immediate Release
A deep dive into the validation of BETd-260's superior efficacy in downregulating the oncoprotein c-Myc, this guide offers a comparative analysis against other BET-targeting compounds. With a focus on quantitative data and detailed experimental methodologies, this publication is an essential resource for researchers, scientists, and professionals in the field of drug development.
This guide provides a comprehensive comparison of this compound, a Proteolysis Targeting Chimera (PROTAC) BET degrader, with alternative BET inhibitors in the context of c-Myc expression. The data presented herein demonstrates the potent and sustained dose- and time-dependent degradation of BET proteins and subsequent downregulation of c-Myc by this compound, highlighting its potential as a powerful therapeutic agent.
Quantitative Comparison of this compound and Alternatives
The efficacy of this compound in reducing cell viability and downregulating c-Myc expression has been quantitatively compared with the well-established BET inhibitor, JQ1. The following tables summarize the key comparative data from studies on analogous BET degraders (ZBC260 and ARV-825) and JQ1.
| Compound | Cell Line | Assay | IC50 | Fold Potency vs. JQ1 | Reference |
| ZBC260 (this compound analog) | SUM149 (TNBC) | Cell Viability | ~1.56 nM | ~10x more potent | [1] |
| JQ1 | SUM149 (TNBC) | Cell Viability | ~15.6 nM | 1x | [1] |
| ZBC260 (this compound analog) | SUM159 (TNBC) | Cell Viability | ~12.5 nM | ~10x more potent | [1] |
| JQ1 | SUM159 (TNBC) | Cell Viability | ~125 nM | 1x | [1] |
| ARV-825 (this compound analog) | T-ALL cell lines | Cell Viability | Lower IC50 | More potent | [2] |
| JQ1 | T-ALL cell lines | Cell Viability | Higher IC50 | 1x | [2] |
Table 1: Comparative Cell Viability (IC50) Data. TNBC: Triple-Negative Breast Cancer; T-ALL: T-cell Acute Lymphoblastic Leukemia. Data for ZBC260 and ARV-825 are presented as analogs of this compound.
| Compound | Cell Line | Treatment | c-Myc Protein Level (vs. Control) | BET Protein (BRD4) Level (vs. Control) | Reference |
| ARV-825 (this compound analog) | DLBCL cells | 72h | Significant Degradation | Significant Degradation | [3] |
| JQ1 | DLBCL cells | 72h | Less pronounced reduction | No degradation (inhibition) | [3] |
| This compound | RS4;11 xenograft | 5 mg/kg, i.v. | Strong down-regulation | Sustained degradation (>24h) | [4] |
| JQ1 | MM.1S cells | 500 nM, 24h | Decreased expression | No degradation (inhibition) | [5] |
Table 2: Comparative c-Myc and BET Protein Expression. DLBCL: Diffuse Large B-cell Lymphoma; MM.1S: Multiple Myeloma cell line. Data for ARV-825 is presented as an analog of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the typical workflow for its validation.
Caption: Mechanism of this compound induced c-Myc downregulation.
Caption: Experimental workflow for validating this compound's effect.
Caption: Logical comparison of this compound and JQ1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Western Blot for c-Myc and BET Protein Expression
-
Cell Lysis: Treat cells with the respective compounds for the indicated times. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using software like ImageJ.[3]
Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Expression
-
RNA Extraction: Treat cells as described and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in a 20 µl mixture containing cDNA, SYBR Green Master Mix, and c-Myc specific primers.[6]
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).[6]
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[4][7]
-
Formazan Solubilization: Remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Immunohistochemistry (IHC) for in vivo c-Myc Expression
-
Tissue Preparation: Fix xenograft tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 3-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[9]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Myc overnight at 4°C.
-
Detection: Use a HRP-conjugated secondary antibody and a DAB chromogen kit for visualization.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Imaging and Analysis: Acquire images using a microscope and score the staining intensity and percentage of positive cells.[9]
This guide provides a foundational comparison of this compound's effect on c-Myc expression. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies in this promising area of cancer therapy.
References
- 1. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. 4.2. Immunohistochemistry for c-MYC and Staining Evaluation Score [bio-protocol.org]
A Comparative Guide to BET Degraders and BET Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bromodomain and Extra-Terminal (BET) protein degraders and inhibitors, supported by experimental data. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to BET Proteins and Their Role in Disease
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins.[1][2] This interaction plays a pivotal role in regulating gene transcription, particularly of oncogenes such as MYC, and pro-inflammatory genes.[1][3] Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, making them a compelling therapeutic target.[2]
Two primary strategies have emerged to counteract aberrant BET protein activity: inhibition and degradation. BET inhibitors are small molecules that reversibly bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby repressing the transcription of target genes.[1][2] In contrast, BET degraders, often developed using Proteolysis-Targeting Chimera (PROTAC) technology, are heterobifunctional molecules that induce the degradation of BET proteins via the ubiquitin-proteasome system.[][5]
Mechanism of Action: Inhibition vs. Degradation
BET inhibitors and degraders employ fundamentally different mechanisms to disrupt BET protein function, leading to distinct biological consequences.
BET Inhibitors: These molecules act as competitive antagonists, occupying the acetyl-lysine binding pocket of the BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression. However, this inhibition is reversible, and the continued presence of the inhibitor is required to maintain the therapeutic effect. A potential limitation of this approach is the possibility of developing resistance, for instance, through the upregulation of BET proteins.[6]
BET Degraders (PROTACs): These molecules consist of a ligand that binds to a BET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation brings the BET protein into close proximity with the E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[][5] This event-driven mechanism is catalytic, as a single degrader molecule can induce the degradation of multiple BET protein molecules.[] This approach not only blocks the scaffolding function of BET proteins but also eliminates the protein entirely, potentially leading to a more profound and durable biological response and overcoming some resistance mechanisms associated with inhibitors.[][6]
Comparative Efficacy: In Vitro and In Vivo Data
Numerous studies have demonstrated that BET degraders often exhibit superior potency and efficacy compared to BET inhibitors. This is reflected in lower half-maximal inhibitory concentrations (IC50) in cell viability assays and more profound and sustained downstream effects.
| Compound Class | Target Cell Line | Assay | IC50 / Effect | Reference |
| BET Inhibitor | RS4;11 (Leukemia) | Cell Viability | JQ1: ~300 nM | [7] |
| BET Degrader | RS4;11 (Leukemia) | Cell Viability | dBET1: ~30 nM | [7] |
| BET Inhibitor | VCaP (Prostate Cancer) | BRD4 Levels (Western Blot) | iBET: No degradation | [6] |
| BET Degrader | VCaP (Prostate Cancer) | BRD4 Levels (Western Blot) | dBET-2: Significant degradation at 10nM | [6] |
| BET Inhibitor | 22Rv1 (Prostate Cancer) | c-MYC Expression (Western Blot) | iBET: Partial reduction | [6] |
| BET Degrader | 22Rv1 (Prostate Cancer) | c-MYC Expression (Western Blot) | dBET-2: Complete reduction | [6] |
| BET Inhibitor | MDA-MB-231 (Breast Cancer) | Tumor Growth (Xenograft) | OTX-015: Tumor growth inhibition | [8] |
| BET Degrader | MDA-MB-231 (Breast Cancer) | Tumor Growth (Xenograft) | BETd-246: Greater tumor growth inhibition at lower doses | [8] |
Key Signaling Pathways Affected
Both BET inhibitors and degraders impact critical signaling pathways involved in cell proliferation, survival, and inflammation. The primary downstream target is the proto-oncogene MYC, which is a master regulator of cell cycle progression and metabolism. Additionally, the NF-κB signaling pathway, a key driver of inflammation and cell survival, is also modulated by BET protein activity.
References
- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
BETd-260 Demonstrates Superior Potency Over First-Generation BET Inhibitors
A new generation of targeted protein degraders is showcasing significantly enhanced potency against cancer cells compared to their inhibitor predecessors. Experimental data reveals that BETd-260, a Proteolysis Targeting Chimera (PROTAC) targeting Bromodomain and Extra-Terminal (BET) proteins, operates at picomolar concentrations, a potency far exceeding that of first-generation BET inhibitors like JQ1.
First-generation BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing them from reading acetylated histone marks and thereby inhibiting the transcription of key oncogenes like c-MYC.[1][2][3] While this mechanism has shown therapeutic promise, its effect is often transient and requires sustained high concentrations of the drug to maintain efficacy.
In contrast, this compound operates on a catalytic, event-driven mechanism. As a PROTAC, it acts as a bridge between a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[4] This approach of targeted protein degradation not only silences the protein's function but removes it from the cell entirely, resulting in a more profound and durable biological effect. This fundamental difference in the mechanism of action underpins the dramatically increased potency of this compound.
Quantitative Comparison of Potency
The superior potency of this compound over first-generation BET inhibitors is evident in head-to-head comparisons across various cancer cell lines. While the IC50 (half-maximal inhibitory concentration) for JQ1 typically falls in the nanomolar to micromolar range, this compound demonstrates activity at picomolar to low nanomolar concentrations.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | RS4;11 (Leukemia) | Cell Growth | 51 pM | [5] |
| This compound | MOLM-13 (Leukemia) | Cell Growth | 2.2 nM | [5] |
| This compound (ZBC260) | LNCaP (Prostate Cancer) | SARS-CoV-2 Infectivity | 3.5 nM | [1] |
| JQ1 | LNCaP (Prostate Cancer) | SARS-CoV-2 Infectivity | 10 nM | [1] |
| JQ1 | HD-MB03 (Medulloblastoma) | Cell Viability | 90.3 nM | [6] |
| OTX015 | LNCaP (Prostate Cancer) | SARS-CoV-2 Infectivity | 8 nM | [1] |
Mechanisms of Action: Inhibition vs. Degradation
The distinct mechanisms of first-generation BET inhibitors and this compound are visualized below.
Caption: Mechanisms of BET inhibition versus BET degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and first-generation BET inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., this compound, JQ1) to the wells. Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate for an additional 4 hours to overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Western Blot for BET Protein Degradation
This technique is used to detect and quantify the amount of specific BET proteins (e.g., BRD4) in cell lysates.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of the compounds for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of the target protein in each sample.
c-MYC Luciferase Reporter Assay
This assay measures the transcriptional activity of the c-MYC promoter.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the c-MYC promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of the test compounds.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities in each lysate using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Express the results as a percentage of the activity in untreated cells.
Experimental Workflow for Potency Determination
The following diagram illustrates a typical workflow for comparing the potency of BET inhibitors and degraders.
Caption: Workflow for comparing the potency of BET inhibitors and degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BETd-260's Mechanism in Diverse Cancer Types: A Comparative Guide
An in-depth analysis of the potent and selective BET protein degrader, BETd-260, showcasing its mechanism of action and superior performance across various cancer models compared to traditional BET inhibitors.
This guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) this compound, a novel therapeutic agent designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. For researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visually represents the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional small molecule that operates through the ubiquitin-proteasome system to eliminate BET proteins (BRD2, BRD3, and BRD4) from the cell.[1][2] These proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription, and their dysregulation is implicated in numerous cancers.[3][4]
Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs like this compound facilitate the complete removal of the target protein.[1] this compound achieves this by simultaneously binding to a BET protein and the Cereblon E3 ubiquitin ligase complex.[4][5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[2] This degradation leads to a more profound and sustained downstream effect compared to simple inhibition.[4] A key consequence of BET protein degradation is the significant downregulation of the oncoprotein c-Myc, a master regulator of cell proliferation and survival that is heavily reliant on BET protein function.[3][6][7] The suppression of c-Myc, along with the modulation of other apoptosis-related genes, triggers programmed cell death in cancer cells.[3][8]
Comparative Performance of this compound
Experimental data demonstrates the superior potency and efficacy of this compound compared to traditional BET inhibitors, such as JQ1, across a range of cancer types.
In Vitro Efficacy
This compound induces the degradation of BET proteins at picomolar to low nanomolar concentrations in various cancer cell lines.[3][9] This leads to potent inhibition of cell growth, with IC50 values significantly lower than those of BET inhibitors.[3][5]
| Cancer Type | Cell Line | This compound IC50 | JQ1 IC50 | Key Observations |
| Leukemia | RS4;11 | 51 pM[3][5] | - | Induces degradation of BRD2, BRD3, and BRD4 at 30–100 pM.[3] |
| MOLM-13 | 2.2 nM[5] | - | Induces apoptosis at 3-10 nM.[3] | |
| Hepatocellular Carcinoma (HCC) | HepG2, BEL-7402, and others | Potent (nM range)[8] | Modest efficacy[8] | Almost completely deletes BET proteins at 10-100 nM.[8] |
| Triple-Negative Breast Cancer (TNBC) | SUM149, SUM159 | ~10-fold more potent than JQ1[10] | - | Reduces cancer stem cell markers and tumorsphere formation.[10] |
| Osteosarcoma | MNNG/HOS, Saos-2 | Potent (nM range)[11] | No effect on BET protein levels[11] | Achieves maximum degradation effect within 1 hour.[11] |
In Vivo Efficacy
In xenograft models, this compound has demonstrated remarkable anti-tumor activity, leading to significant tumor regression with no apparent toxicity.
| Cancer Type | Xenograft Model | Dosage and Administration | Outcome |
| Leukemia | RS4;11 | 5 mg/kg, i.v., every other day for 3 weeks[5] | >90% tumor regression.[3] |
| Hepatocellular Carcinoma (HCC) | HepG2 | 5 mg/kg, i.v., 3 times/week for 3 weeks[8] | 49% Tumor Growth Inhibition (TGI).[8] |
| BEL-7402 | 5 mg/kg, i.v., 3 times/week for 3 weeks[8] | 78% TGI.[8] | |
| Osteosarcoma | MNNG/HOS | 5 mg/kg, i.v., 3 times/week for 3 weeks[12] | ~94% TGI.[12] |
Experimental Protocols and Workflow
The cross-validation of this compound's mechanism typically follows a multi-stage experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.
Key Experimental Methodologies
1. Western Blotting for BET Protein Degradation
-
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
-
Protocol:
-
Seed cancer cells (e.g., RS4;11, HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 100 nM) and/or for different durations (e.g., 1, 3, 6, 12, 24 hours).[8][11] Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay (WST-8 or MTT)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of cancer cell lines.
-
Protocol:
-
Seed cells in 96-well plates at a density of 10,000-20,000 cells/well.[5]
-
After 24 hours, treat the cells with serially diluted concentrations of this compound.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.[5]
-
Add WST-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID or BALB/c nude mice).[9]
-
Monitor tumor growth until the tumors reach a volume of approximately 100 mm³.[5]
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 5 mg/kg) via intravenous (i.v.) injection according to the specified schedule (e.g., every other day or three times a week for 3 weeks).[5][8]
-
Measure tumor volume (V = LW²/2) and body weight 2-3 times per week.[5]
-
At the end of the study, euthanize the mice and harvest the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[8][12]
-
4. Immunohistochemistry (IHC)
-
Objective: To assess the in vivo biological activity of this compound by examining protein expression in tumor tissues.
-
Protocol:
-
Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut paraffin blocks into thin sections (e.g., 4-5 µm) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with primary antibodies against proteins of interest (e.g., BRD4, cleaved PARP, Ki-67) overnight at 4°C.[8][12]
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic examination.
-
Conclusion
The comprehensive data from in vitro and in vivo studies across various cancer types strongly validates the potent and selective mechanism of this compound. As a PROTAC, it offers a distinct and more effective therapeutic strategy compared to traditional BET inhibitors by inducing the degradation of BET proteins. This leads to profound anti-proliferative and pro-apoptotic effects, particularly through the suppression of the key oncogene c-Myc. The consistent and robust tumor regression observed in xenograft models, coupled with a favorable safety profile, underscores the significant potential of this compound as a promising candidate for further clinical development in oncology.
References
- 1. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: BETd-260 vs. ARV-825 in Preclinical Cancer Models
A detailed guide for researchers and drug development professionals on the performance, mechanism of action, and experimental protocols of two prominent BET-targeting PROTACs.
In the rapidly evolving field of targeted protein degradation, two molecules, BETd-260 and ARV-825, have emerged as potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and are implicated in a variety of cancers. Both molecules operate via the Proteolysis Targeting Chimera (PROTAC) technology, offering a novel therapeutic strategy by inducing the degradation of BET proteins rather than merely inhibiting them. This guide provides a comprehensive head-to-head comparison of this compound and ARV-825, supported by preclinical experimental data, detailed methodologies, and visual diagrams to aid in understanding their mechanisms and experimental workflows.
Mechanism of Action: A Shared Strategy with Subtle Differences
Both this compound and ARV-825 are hetero-bifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of three key components: a ligand that binds to the target BET protein (specifically the bromodomains), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of both this compound and ARV-825, the E3 ligase recruited is Cereblon (CRBN).
Upon administration, these PROTACs form a ternary complex with the BET protein and Cereblon. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome. The subsequent degradation of BET proteins, including BRD2, BRD3, and BRD4, leads to the downregulation of key oncogenes, most notably c-Myc, thereby inhibiting cancer cell proliferation and inducing apoptosis. While both molecules utilize the same E3 ligase and target the same family of proteins, their distinct chemical structures, including the BET-binding ligand and the linker, can influence their binding affinities, degradation efficacy, and pharmacokinetic properties.
Performance Data: A Comparative Overview
While no direct head-to-head clinical trials have been published comparing this compound and ARV-825, preclinical data from various studies provide insights into their respective potencies and efficacies. It is important to note that direct comparison of absolute values (e.g., IC50, DC50) across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay protocols.
| Parameter | This compound | ARV-825 |
| Target Proteins | BRD2, BRD3, BRD4[1][2][3] | BRD2, BRD3, BRD4[4][5][6] |
| E3 Ligase | Cereblon (CRBN)[1] | Cereblon (CRBN)[4][5] |
| IC50 (Cell Viability) | 51 pM (RS4;11 leukemia)[1][7], 2.2 nM (MOLM-13)[3] | 2-50 nM (various cell lines)[5] |
| DC50 (Degradation) | 30-100 pM (BRD4 in RS4;11)[1][7] | <1 nM (BRD4 in BL cells) |
| In Vivo Efficacy | >90% tumor regression (RS4;11 xenograft)[1][3] | Significant tumor reduction (neuroblastoma & gastric cancer xenografts)[8] |
Key Observations:
-
Potency: this compound has demonstrated exceptionally high potency, with reported IC50 and DC50 values in the picomolar range in certain leukemia cell lines.[1][7] ARV-825 also exhibits potent low nanomolar activity across a range of cancer cell types.[5]
-
Broad Activity: Both compounds have shown efficacy in a variety of hematological and solid tumor models, including leukemia, neuroblastoma, gastric cancer, and osteosarcoma.[2][3][8]
-
Superiority over Inhibitors: Multiple studies have highlighted that both ARV-825 and this compound are more effective at inducing apoptosis and inhibiting tumor growth compared to first-generation BET inhibitors like JQ1 and OTX015.[8][9] This is attributed to the sustained and profound degradation of BET proteins, which offers a more durable therapeutic effect than reversible inhibition.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, this section provides detailed methodologies for key experiments commonly used to evaluate BET-targeting PROTACs.
Western Blotting for BET Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins following PROTAC treatment.
Detailed Steps:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or ARV-825 for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., BRD4, BRD2, BRD3, c-Myc) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the PROTACs on cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or ARV-825. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
Conclusion
Both this compound and ARV-825 represent significant advancements in the field of targeted protein degradation, demonstrating potent and broad preclinical activity against a range of cancers. While this compound has shown remarkable picomolar potency in some models, ARV-825 has been extensively characterized and consistently demonstrates robust efficacy. The choice between these molecules for further research and development may depend on the specific cancer type, the desired pharmacokinetic profile, and other translational considerations. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers to design and execute their own comparative studies and to better understand the nuances of these promising therapeutic agents. As the field progresses, direct comparative studies will be invaluable in elucidating the subtle but potentially significant differences between these leading BET-targeting PROTACs.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Induction by BETd-260
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the induction of apoptosis by the BET degrader BETd-260 with other alternatives, supported by experimental data. We will delve into the signaling pathways, present quantitative data, and provide detailed experimental protocols for the key assays cited.
Introduction to this compound and Apoptosis Induction
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). Unlike traditional BET inhibitors that only block the function of these proteins, this compound targets them for destruction via the ubiquitin-proteasome system. This leads to a more profound and sustained suppression of BET protein levels, resulting in robust induction of apoptosis in various cancer cell lines.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been shown to trigger apoptosis through multiple mechanisms, making it a promising therapeutic agent. This guide will compare its apoptotic effects with those of BET inhibitors and other BET degraders.
Comparative Analysis of Apoptosis Induction
This compound vs. BET Inhibitors (e.g., JQ1)
Studies have consistently demonstrated that this compound is significantly more potent at inducing apoptosis than BET inhibitors like JQ1. While JQ1 can induce cell cycle arrest, its apoptotic activity is often modest. In contrast, this compound triggers massive apoptosis at nanomolar concentrations.
| Compound | Cell Line | Concentration | Apoptosis Induction (%) | Reference |
| This compound | MNNG/HOS | 3 nM | 43% | [1] |
| This compound | MNNG/HOS | 10 nM | 62% | [1] |
| This compound | MNNG/HOS | 30 nM | 84% | [1] |
| This compound | Saos-2 | 3 nM | 25% | [1] |
| This compound | Saos-2 | 10 nM | 57% | [1] |
| This compound | Saos-2 | 30 nM | 75% | [1] |
| JQ1 | MNNG/HOS | 1000 nM | Modest/No significant induction | [2] |
| HJB-97 | MNNG/HOS | 1000 nM | Modest/No significant induction | [2] |
Key Findings:
-
This compound induces a high percentage of apoptosis in osteosarcoma cell lines at low nanomolar concentrations.[1]
-
In contrast, BET inhibitors like JQ1 and HJB-97 show weak apoptotic activity even at micromolar concentrations.[2]
-
The activity of this compound in suppressing cell viability is over 1000 times greater than that of JQ1 and HJB-97 in osteosarcoma cells.[3]
This compound vs. Other BET Degraders
Direct, quantitative side-by-side comparisons of apoptosis induction between this compound and other BET degraders like ARV-771 or dBET1 in the same study are limited in the currently available literature. However, based on their respective reported potencies and mechanisms, we can infer a strong apoptotic potential for these compounds. For instance, ARV-771 has been shown to be 10- to 500-fold more potent than BET inhibitors in castration-resistant prostate cancer cells and leads to apoptotic cell death.[4]
One study in colorectal cancer cells (HCT116) reported IC50 values for cell viability, showing this compound to be more potent than other BET degraders like dBET6, ARV-825, and MZ1 in this specific cell line. While not a direct measure of apoptosis, lower IC50 values often correlate with stronger induction of cell death.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | 0.28 | [5] |
| BETd-246 | HCT116 | 0.45 | [5] |
| dBET6 | HCT116 | 7.2 | [5] |
| ARV-825 | HCT116 | 32.5 | [5] |
| MZ1 | HCT116 | 4.98 | [5] |
| JQ1 | HCT116 | 12.2 | [5] |
| IBET-151 | HCT116 | 15.78 | [5] |
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, engaging both the intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway
The primary mechanism of this compound-induced apoptosis is through the intrinsic pathway. This is initiated by the degradation of BET proteins, which leads to transcriptional reprogramming affecting the expression of Bcl-2 family proteins.
-
Downregulation of Anti-Apoptotic Proteins: this compound substantially inhibits the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL.[3]
-
Upregulation of Pro-Apoptotic Proteins: It increases the expression of pro-apoptotic proteins such as Noxa and Bad.[6][7] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and ultimately, cell death.[1]
Caption: Intrinsic pathway of this compound-induced apoptosis.
Extrinsic (Death Receptor) Pathway
Recent studies have shown that this compound can also induce apoptosis via the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5).[8]
-
DR5 Upregulation: BET degradation by this compound leads to the transcriptional activation of DR5.[8]
-
Caspase-8 Activation: Increased DR5 expression sensitizes cells to apoptosis, leading to the activation of caspase-8.[9]
-
Crosstalk with Intrinsic Pathway: Caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the apoptotic signal through the intrinsic pathway.
Caption: Extrinsic pathway of this compound-induced apoptosis.
Experimental Protocols
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound, a vehicle control, and other compounds for the indicated time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic floating cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Annexin V apoptosis assay workflow.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling cascade.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Mcl-1, anti-Noxa, anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Data Interpretation:
-
An increase in the levels of cleaved PARP and cleaved caspase-3 indicates the activation of the apoptotic cascade.
-
A decrease in anti-apoptotic proteins (e.g., Mcl-1) and an increase in pro-apoptotic proteins (e.g., Noxa) confirms the modulation of the Bcl-2 family.
-
A decrease in BRD4 levels confirms the on-target effect of this compound.
-
β-actin or other housekeeping proteins are used as loading controls to ensure equal protein loading.
Conclusion
This compound is a highly potent inducer of apoptosis, demonstrating significantly greater efficacy than traditional BET inhibitors. Its ability to trigger both the intrinsic and extrinsic apoptotic pathways through the degradation of BET proteins underscores its potential as a powerful anti-cancer therapeutic. The provided experimental protocols offer a framework for researchers to independently verify and further explore the apoptotic effects of this compound and other related compounds. Future studies with direct, quantitative comparisons of apoptosis induction between this compound and other next-generation BET degraders will be invaluable in further defining its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL-2 family: regulators of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of BETd-260 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of BETd-260, a potent Bromodomain and Extra-Terminal (BET) protein degrader, when used in combination with immunotherapy. It aims to objectively compare the performance of this combination therapy with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to this compound and Immunotherapy
BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes such as c-Myc.[1][2] Their dysregulation is a hallmark of many cancers, making them an attractive therapeutic target.[3] this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of BET proteins.[1][4] It has demonstrated significant anti-tumor activity as a single agent in various cancer models, including leukemia and hepatocellular carcinoma, by inducing apoptosis and down-regulating oncogenes.[1][4]
Immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, has revolutionized cancer treatment.[5][6] These therapies work by blocking inhibitory signals that cancer cells use to evade the immune system, thereby unleashing the patient's own T cells to attack the tumor.[7] However, a significant portion of patients do not respond to ICI monotherapy, necessitating the exploration of combination strategies to enhance their efficacy.
The combination of this compound and immunotherapy is a promising approach based on a strong mechanistic rationale. Preclinical studies have shown that BET protein degradation can modulate the tumor microenvironment to be more susceptible to immune attack.[8][9]
Mechanism of Synergy: this compound and Anti-PD-1/PD-L1 Therapy
The primary mechanism underlying the synergy between this compound and anti-PD-1/PD-L1 immunotherapy is the induction of immunogenic cell death (ICD) .[8][10]
dot
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bet inhibitors - Articles | BioWorld [bioworld.com]
- 4. BET inhibitor in combination with BCG vaccine enhances antitumor efficacy and orchestrates T cell reprogramming for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BETd-260: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug discovery, the proper handling and disposal of investigational compounds like BETd-260 are paramount to ensuring a safe and compliant laboratory environment. this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) BET degrader, necessitates a clear understanding of its characteristics and the associated protocols for its safe disposition.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Understanding the Compound: Key Characteristics of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 2093388-62-4 |
| Molecular Formula | C43H46N10O6 |
| Molecular Weight | 798.905 g/mol |
| Appearance | Solid |
| Storage (Solid) | -20°C for 2 years, 4°C for 2 weeks |
| Storage (in DMSO) | -80°C for 6 months |
| Solubility | 10 mM in DMSO |
Data sourced from various chemical suppliers.[1][4]
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards under the Globally Harmonized System (GHS):
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]
Immediate safety measures and personal protective equipment (PPE) are critical. When handling this compound, always wear protective gloves, clothing, and eye/face protection.[5] Work in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[5]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound, as with most laboratory chemicals, is to adhere to local, state, and federal regulations. The following steps provide a general workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Properly label all waste containers with the full chemical name ("this compound") and relevant hazard symbols.
- Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.
2. Handling Spills:
- In the event of a spill, prevent further leakage if it is safe to do so.[5]
- Absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[5]
- Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[5]
- Collect all contaminated materials, including the absorbent, into a designated, sealed waste container.[5]
3. Disposal of Unused Product and Contaminated Materials:
- The primary directive for disposal is to act in accordance with local regulations (P501).[5]
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to determine the appropriate disposal method for this category of chemical waste.
- Do not dispose of this compound down the drain or in regular trash.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
The Mechanism of PROTACs: A Note on the Science
This compound is a PROTAC, a class of molecules that utilize the cell's own machinery for protein disposal.[6][7] These bifunctional molecules work by bringing a target protein into close proximity with an E3 ubiquitin ligase, a cellular enzyme.[8] This proximity facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome, the cell's "waste disposal system".[7][9] This innovative approach to targeted protein degradation is a rapidly advancing area of drug discovery.[6][8]
By adhering to these safety and disposal protocols, researchers can continue their vital work with compounds like this compound while maintaining a secure and compliant laboratory environment.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (ZBC260) | BET degrader | Probechem Biochemicals [probechem.com]
- 4. This compound trifluoroacetate | BET PROTAC | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. portlandpress.com [portlandpress.com]
- 8. PROTACs and Molecular Glues [astrazeneca.com]
- 9. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Safeguarding Researchers: A Comprehensive Guide to Handling BETd-260
Essential protocols for the safe handling, use, and disposal of the potent BET degrader, BETd-260, are outlined below to ensure the safety of laboratory personnel and the integrity of research outcomes.
Researchers and drug development professionals working with this compound, a highly potent PROTAC BET degrader, must adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Hand Protection: Wear protective gloves.[1] Nitrile gloves are a preferred choice due to their wide range of protection.[2]
-
Eye/Face Protection: Use safety glasses with side-shields, chemical safety goggles, or a face shield.[1][2][3]
-
Skin and Body Protection: Wear a lab coat, and consider impervious gowns when there is a risk of splashing.[1][3]
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] If ventilation is inadequate, a surgical N-95 respirator or a Powered, Air-Purifying Respirator (PAPR) may be necessary, based on a risk assessment.[2][4]
| Hazard Classification | Required Personal Protective Equipment |
| Acute toxicity, oral (Category 4) | Protective gloves, lab coat.[1] |
| Skin corrosion/irritation (Category 2) | Protective gloves, protective clothing.[1] |
| Serious eye damage/eye irritation (Category 2A) | Eye protection, face protection.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Use in a well-ventilated area, respiratory protection as needed.[1] |
Operational and Handling Protocols
Receiving and Storage: this compound is typically shipped with dry ice.[5] Upon receipt, it should be stored at -80°C, protected from light, and under nitrogen.[1][5] Once a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles; under these conditions, it is stable for up to 6 months.[5]
Preparation of Solutions: When preparing solutions, such as dissolving in DMSO[6], sonication is recommended to aid dissolution.[6] All handling of the powdered form and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
Experimental Use: During experimental procedures, such as cell seeding and treatment[5][7], appropriate PPE must be worn at all times. After handling, wash hands thoroughly.[1] Do not eat, drink, or smoke in the laboratory.[1]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to local regulations.[1]
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated lab supplies, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Mechanism of Action and Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that potently degrades Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[8][9] It achieves this by linking the BET proteins to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent degradation by the proteasome.[5][8] This degradation triggers apoptosis (programmed cell death) through the intrinsic signaling pathway in cancer cells.[10]
Key downstream effects of this compound induced BET protein degradation include:
-
Suppression of anti-apoptotic proteins: Mcl-1, Bcl-2, and XIAP.[9][10]
-
Cleavage of PARP and caspase-3 , which are key markers of apoptosis.[5][9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Shopping [cancerdiagnostics.com]
- 4. gerpac.eu [gerpac.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. This compound|CAS 2093388-62-4| BET degrader [dcchemicals.com]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
